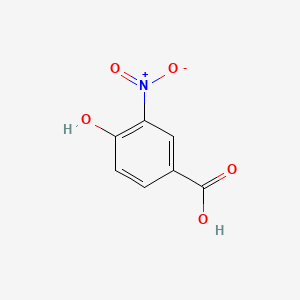

4-Hydroxy-3-nitrobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRYSWXFQLFLJTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20210609 | |

| Record name | 4-Hydroxy-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616-82-0 | |

| Record name | 4-Hydroxy-3-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3-nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-HYDROXY-3-NITROBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78436 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-3-NITROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SL84Q8B6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxy-3-nitrobenzoic Acid for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

4-Hydroxy-3-nitrobenzoic acid, identified by its CAS number 616-82-0 , is a trifunctional aromatic compound of significant interest in the realms of organic synthesis, medicinal chemistry, and materials science.[1][2] Its structure, featuring a carboxylic acid, a hydroxyl group, and a nitro group on a benzene ring, provides a rich chemical scaffold for the development of a diverse array of more complex molecules.[1] This guide offers a comprehensive technical overview of this compound, from its fundamental properties to its synthesis, analysis, and critical role as a versatile intermediate in various scientific endeavors, particularly in the pursuit of novel therapeutic agents.

Core Properties and Characterization of this compound

A thorough understanding of the physicochemical properties of a compound is paramount for its effective utilization in research and development. This compound typically presents as a yellow to light brown crystalline powder.[3]

| Property | Value | Source(s) |

| CAS Number | 616-82-0 | |

| Molecular Formula | C₇H₅NO₅ | [4] |

| Molecular Weight | 183.12 g/mol | [4] |

| Melting Point | 183-186 °C | [3] |

| Appearance | Yellow to light brown powder | [3] |

| Solubility | Soluble in ethanol and acetone; sparingly soluble in water. | [5] |

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons, as well as the acidic protons of the hydroxyl and carboxyl groups. The chemical shifts and coupling patterns are dictated by the electronic environment of each proton.[6][7]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments within the molecule, offering further structural confirmation.[4][7]

-

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the key functional groups. The spectrum of this compound will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid and phenol, the C=O stretch of the carboxylic acid, and the N-O stretches of the nitro group.[4]

Synthesis of this compound: A Detailed Protocol and Mechanistic Insight

The most prevalent method for the synthesis of this compound is the electrophilic nitration of 4-hydroxybenzoic acid.[8] The hydroxyl group is an activating, ortho-, para-directing group, while the carboxylic acid group is a deactivating, meta-directing group. The nitration occurs at the position ortho to the powerful activating hydroxyl group.

Experimental Protocol: Nitration of 4-Hydroxybenzoic Acid

This protocol is a generalized procedure based on established methods.[8]

Materials:

-

4-Hydroxybenzoic acid

-

Nitric acid (25-35%)

-

Sodium nitrite (catalytic amount)

-

Deionized water

-

Ice

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Ice bath

-

Dropping funnel

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer, prepare a suspension of finely divided 4-hydroxybenzoic acid in 25-35% nitric acid. The use of finely divided starting material is crucial for a clean and efficient reaction.[8]

-

Initiation of Nitration: Cool the suspension in an ice bath to maintain a temperature between 20 and 40°C. Add a catalytic amount of sodium nitrite to initiate the nitration reaction. The temperature may rise due to the exothermic nature of the reaction; careful cooling is necessary to prevent side reactions.[9]

-

Reaction Monitoring: Stir the reaction mixture vigorously at 20-40°C. The reaction is typically complete within 2-3 hours.

-

Work-up and Isolation: Upon completion, dilute the reaction mixture with cold water to precipitate the product.[9] Collect the solid this compound by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid thoroughly with cold deionized water to remove any residual acid. The product can be further purified by recrystallization from a suitable solvent system, such as dilute ethanol, if necessary.

Causality Behind Experimental Choices:

-

Finely Divided Starting Material: Using finely divided 4-hydroxybenzoic acid increases the surface area available for reaction, leading to a higher yield and purity of the desired product.[8]

-

Temperature Control: Maintaining the reaction temperature between 20 and 40°C is critical. Higher temperatures can lead to the formation of undesired byproducts through over-nitration or decarboxylation.[8]

-

Catalytic Sodium Nitrite: The addition of a nitrite source can facilitate the in situ formation of the nitronium ion (NO₂⁺), the active electrophile in this reaction.

Sources

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 616-82-0 [chemicalbook.com]

- 4. This compound | C7H5NO5 | CID 12033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. This compound(616-82-0) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. DE2316495B2 - PROCESS FOR THE PREPARATION OF this compound - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Physical Properties of 4-Hydroxy-3-nitrobenzoic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction

4-Hydroxy-3-nitrobenzoic acid (4H3NBA), a substituted aromatic carboxylic acid, is a compound of significant interest in various fields of chemical and pharmaceutical research. Its molecular structure, featuring a carboxylic acid group, a hydroxyl group, and a nitro group attached to a benzene ring, imparts a unique combination of chemical reactivity and physical characteristics. This guide provides a comprehensive overview of the core physical properties of 4H3NBA, offering both established data and detailed experimental protocols for their validation. The methodologies described are grounded in established analytical principles, ensuring reliability and reproducibility for researchers, scientists, and drug development professionals.

Chemical Structure:

Caption: 2D structure of this compound.

Core Physicochemical Properties

The fundamental physical and chemical identifiers for this compound are summarized below. These values are compiled from various chemical data repositories and provide a foundational understanding of the compound.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 616-82-0 | [1] |

| Molecular Formula | C₇H₅NO₅ | [2] |

| Molecular Weight | 183.12 g/mol | [1][2] |

| Appearance | Yellow to light brown crystalline solid | [N/A] |

| Melting Point | 183-186 °C | [N/A] |

| Boiling Point | 354.3 °C at 760 mmHg (estimated) | [N/A] |

| Density | ~1.6 g/cm³ (estimated) | [N/A] |

| pKa | 3.94 ± 0.10 | [N/A] |

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing formulation, bioavailability, and administration routes. 4H3NBA exhibits a distinct solubility profile.

-

Aqueous Solubility : The compound has limited solubility in water. The presence of the aromatic ring reduces its ability to form favorable hydrogen bonds with water molecules.

-

Organic Solubility : It is more soluble in polar organic solvents such as ethanol, acetone, methanol, and dimethyl sulfoxide (DMSO).

-

pH-Dependent Solubility : The solubility of 4H3NBA is significantly influenced by pH. As an acid, it will deprotonate in alkaline conditions to form the more soluble carboxylate salt, thereby increasing its solubility in basic solutions.

This pH-dependent behavior is a direct consequence of the acidic proton of the carboxylic acid group, which has a pKa of approximately 3.94.

Spectroscopic and Structural Characterization

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of 4H3NBA.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an ideal solvent for this compound due to its high polarity, which effectively dissolves the polar analyte, and its deuterated nature, which prevents solvent signals from obscuring the analyte's proton signals.[3][4][5] The labile protons of the carboxylic acid and hydroxyl groups are readily observable in DMSO-d₆, which is a significant advantage over other solvents where proton exchange can broaden or obscure these signals.[6]

-

¹³C NMR : Spectra in DMSO-d₆ provide clear signals for the seven distinct carbon atoms in the molecule.[3]

-

-

Infrared (IR) Spectroscopy : The IR spectrum of 4H3NBA is characterized by key absorption bands corresponding to its functional groups. Data is available from the NIST WebBook, typically obtained via KBr wafer techniques.[7] Expected characteristic peaks include:

-

A broad O-H stretch from the carboxylic acid.

-

An O-H stretch from the phenolic hydroxyl group.

-

A C=O stretch from the carbonyl of the carboxylic acid.

-

Asymmetric and symmetric N-O stretches from the nitro group.

-

C=C stretches from the aromatic ring.

-

-

Mass Spectrometry (MS) : Electron ionization (EI) mass spectrometry data shows a molecular ion peak corresponding to its molecular weight.[7]

Crystal Structure

The three-dimensional arrangement of 4H3NBA in the solid state has been determined by X-ray crystallography. The data is publicly available through the Crystallography Open Database (COD), with specific records identified as 4500307, 4502400, and 7214133.[1] This structural information is invaluable for understanding intermolecular interactions, polymorphism, and solid-state stability.

Experimental Methodologies for Property Determination

To ensure the trustworthiness of physical property data, standardized and validated experimental protocols are essential. The following sections detail the methodologies for determining key physical properties of 4H3NBA.

Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Expertise & Experience: Differential Scanning Calorimetry (DSC) is the preferred method for determining the melting point of pure crystalline solids.[8][9] It offers high precision and provides additional information, such as the enthalpy of fusion (ΔHfus), which is a measure of the energy required to melt the substance. The protocol involves a heat/cool/heat cycle to erase the sample's prior thermal history, ensuring the observed melting is an intrinsic material property.[10]

Caption: Workflow for Melting Point Determination using DSC.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5–15 mg of pure 4H3NBA using an analytical balance.[10]

-

Transfer the sample into a hermetic aluminum DSC pan.

-

Securely crimp the lid to seal the pan.

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20 cm³/min to prevent oxidative degradation.[10]

-

-

Thermal Program:

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

-

To remove thermal history, perform a preliminary heat/cool/heat cycle (e.g., heat to 200 °C, cool to 25 °C, heat again) at a rate of 20 °C/min.[10]

-

For the measurement scan, heat the sample at a controlled linear rate (e.g., 10 °C/min) through its melting range to a temperature sufficiently above the melt (e.g., 200 °C).

-

-

Data Analysis:

Protocol: pKa Determination via Potentiometric Titration

Expertise & Experience: Potentiometric titration is a highly accurate and standard method for pKa determination.[12][13] The procedure involves monitoring the pH of a solution of the analyte as a titrant (a strong base in this case) is added incrementally. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acidic (protonated) and conjugate base (deprotonated) forms are equal. This method is self-validating as the shape of the titration curve provides a clear indication of the acid-base transition.[14]

Caption: Workflow for pKa Determination via Potentiometric Titration.

Step-by-Step Methodology:

-

Reagent and Sample Preparation:

-

Prepare standardized solutions of 0.1 M NaOH and 0.1 M HCl.

-

Prepare a ~1 mM solution of 4H3NBA in deionized water. Due to limited solubility, a co-solvent like methanol may be used, but the pKa value will then be an apparent pKa (psKa) for that specific solvent mixture.[13]

-

Prepare a 0.15 M KCl solution to maintain constant ionic strength.[15]

-

-

Instrument Calibration:

-

Calibrate a pH meter and electrode system using at least two standard buffers (e.g., pH 4.00, 7.00, and 10.00) that bracket the expected pKa.[15]

-

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the 4H3NBA solution into a beaker with a magnetic stir bar.[15]

-

Add KCl solution to maintain constant ionic strength.

-

If necessary, acidify the solution to a pH of ~2.0 with 0.1 M HCl to ensure the analyte is fully protonated.[14][15]

-

Immerse the calibrated pH electrode in the solution.

-

Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[15]

-

Continue the titration until the pH reaches ~12 to ensure the full titration curve is captured.[14][15]

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added.

-

Determine the equivalence point (Ve) from the inflection point of the sigmoid curve, often found by calculating the first or second derivative of the curve.[13]

-

The volume at the half-equivalence point is V½ = Ve / 2.

-

The pKa is the pH value on the titration curve that corresponds to the volume V½.

-

Perform the titration in triplicate to ensure reliability and calculate the average pKa and standard deviation.[15]

-

Protocol: Spectroscopic Analysis (UV-Vis)

Expertise & Experience: UV-Vis spectrophotometry is a powerful technique for characterizing compounds with chromophores, such as the aromatic ring system in 4H3NBA.[16] The presence of a chromophore near an ionizable group often results in different absorption spectra for the protonated and deprotonated forms.[12] This protocol describes how to obtain the absorption spectrum, which is useful for quantitative analysis and can also be used as an alternative method for pKa determination.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a stock solution of 4H3NBA of known concentration in a suitable solvent (e.g., methanol or ethanol). The solvent must be transparent in the UV region of interest.[16]

-

Create a dilute working solution from the stock solution to ensure the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0 AU).

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up as per the manufacturer's instructions.[17]

-

Select a matched pair of quartz cuvettes.

-

-

Measurement:

-

Fill one cuvette with the solvent (blank) and the other with the sample solution.

-

Place the blank cuvette in the spectrophotometer and perform a baseline correction or "zero" the instrument across the desired wavelength range (e.g., 200-400 nm).

-

Replace the blank with the sample cuvette.

-

Scan the sample across the wavelength range and record the absorbance spectrum.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

The spectrum, particularly the position and intensity of λmax, is a characteristic physical property of the compound under the specific solvent and concentration conditions. This data is foundational for developing quantitative analytical methods based on the Beer-Lambert Law.[17]

-

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

Hazard Classifications : Causes skin irritation (Skin Irrit. 2), causes serious eye irritation (Eye Irrit. 2), and may cause respiratory irritation (STOT SE 3). [N/A]

-

Signal Word : Warning.

-

Personal Protective Equipment (PPE) : Use of safety goggles, chemical-resistant gloves, and a dust mask (or work in a fume hood) is mandatory to avoid contact and inhalation.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This guide has detailed the essential physical properties of this compound, providing a robust dataset for scientific applications. By integrating established values with field-proven, step-by-step experimental protocols for DSC, potentiometric titration, and UV-Vis spectroscopy, this document serves as a practical and authoritative resource. The emphasis on the causality behind methodological choices and the inclusion of self-validating systems empowers researchers to confidently characterize this compound and apply it effectively in their work.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

De Vrieze, M., et al. (2013). Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]

-

D'Amelia, R., et al. (N/A). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. Hofstra University. Available at: [Link]

-

Fiveable. (N/A). DMSO-d6 Definition. Fiveable. Available at: [Link]

-

Creative Bioarray. (N/A). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]

-

Özeroğlu, C., & Karahan, M. (2011). Potentiometric Titrations of Para and Nitro Substituted Aromatic Acids and their Mixtures in Methylethylketone. ResearchGate. Available at: [Link]

-

Brennan, N.F. (2006). UV/VIS SPECTROSCOPY. University of Pretoria. Available at: [Link]

-

ECETOC. (N/A). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Available at: [Link]

-

Gorecki, T., & Poerschmann, J. (1998). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. ACS Publications. Available at: [Link]

-

Yılmaz, B., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available at: [Link]

-

Mesbah Energy. (2021). DMSO-d6: Significance and symbolism. Mesbah Energy. Available at: [Link]

-

University of Colorado Boulder. (N/A). UV-Vis Spectroscopy. University of Colorado Boulder. Available at: [Link]

-

IUPAC. (2016). Critical compilation of acid pKa values in polar aprotic solvents. IUPAC. Available at: [Link]

-

Chemistry For Everyone. (2024). How To Do UV Vis Spectroscopy?. YouTube. Available at: [Link]

-

D'Amelia, R., et al. (2007). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. ACS Publications. Available at: [Link]

-

University of Victoria. (N/A). Differential Scanning Calorimetry. University of Victoria. Available at: [Link]

-

Wikipedia. (N/A). Differential scanning calorimetry. Wikipedia. Available at: [Link]

-

PharmaeliX. (2021). pKa Value Determination Guidance 2024. PharmaeliX. Available at: [Link]

-

Mesbah Energy. (2021). DMSO-D6 Preparations and applications Dimethyl sulfoxide. Mesbah Energy. Available at: [Link]

-

Duke Kunshan University. (N/A). Differential Scanning Calorimetry (DSC). Duke Kunshan University. Available at: [Link]

-

Popović, G., et al. (2015). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. SCIndeks. Available at: [Link]

-

PubChem. 4-Amino-3-hydroxybenzoic acid. National Center for Biotechnology Information. Available at: [Link]

-

Abraham, R.J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. PubMed. Available at: [Link]

-

Babij, N.R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]

-

NIST. This compound. NIST Chemistry WebBook. Available at: [Link]

-

FDA. This compound. Global Substance Registration System. Available at: [Link]

-

Crystallography Open Database. (N/A). Search results. Crystallography Open Database. Available at: [Link]

Sources

- 1. This compound | C7H5NO5 | CID 12033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. DMSO-d6: Significance and symbolism [wisdomlib.org]

- 5. DMSO-D6 Preparations and applications Dimethyl sulfoxide - Mesbah Energy [irisotope.com]

- 6. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 10. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 11. dnas.dukekunshan.edu.cn [dnas.dukekunshan.edu.cn]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. repository.up.ac.za [repository.up.ac.za]

- 17. youtube.com [youtube.com]

4-Hydroxy-3-nitrobenzoic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-3-nitrobenzoic Acid

Abstract

This compound is a pivotal chemical intermediate with significant applications in the synthesis of pharmaceuticals, dyes, and high-performance polymers.[1] This technical guide provides a comprehensive overview of its synthesis, designed for researchers, chemists, and drug development professionals. The primary focus is on the most prevalent and efficient synthesis pathway: the direct electrophilic nitration of 4-hydroxybenzoic acid. This document elucidates the underlying reaction mechanisms, provides detailed, field-proven experimental protocols, and discusses the critical parameters that govern reaction yield and product purity. Furthermore, an alternative synthesis strategy involving the nitration of a 4-hydroxybenzoic acid ester is presented and compared. The guide is structured to deliver not just procedural steps, but also the causal reasoning behind them, ensuring a deep, actionable understanding of the synthesis process.

Introduction: The Chemical and Its Significance

Chemical Profile

This compound (CAS No: 616-82-0) is an aromatic compound characterized by a benzoic acid core substituted with a hydroxyl group at position 4 and a nitro group at position 3.[2] It typically appears as a yellow to light brown crystalline powder.[3] The strategic placement of the electron-withdrawing nitro group and the electron-donating hydroxyl group makes it a versatile precursor for further functionalization.

-

Molecular Formula: C₇H₅NO₅[2]

-

Molecular Weight: 183.12 g/mol [2]

-

Melting Point: Approximately 182-183°C[4]

Industrial and Research Significance

The value of this compound lies in its role as a key building block. The nitro group can be readily reduced to an amine, yielding 3-amino-4-hydroxybenzoic acid, a monomer used in the production of advanced, temperature-resistant polymers and a precursor in various pharmaceutical syntheses.[1][4] Its derivatives are also used in the manufacturing of optical brighteners and dyes.[1]

Precursor Synthesis: Accessing 4-Hydroxybenzoic Acid

A robust synthesis of the final product begins with a high-quality starting material. 4-Hydroxybenzoic acid (p-hydroxybenzoic acid) is most commonly synthesized industrially via the Kolbe-Schmitt reaction.[5][6]

Mechanism and Regioselectivity

The Kolbe-Schmitt reaction is a carboxylation process that utilizes a phenoxide salt and carbon dioxide under heat and pressure.[7] The choice of alkali metal is crucial for regioselectivity. While using sodium phenoxide primarily yields the ortho-isomer (salicylic acid), the use of potassium phenoxide favors the formation of the thermodynamically more stable para-isomer, 4-hydroxybenzoic acid.[6][7][8] This selectivity is key to efficiently producing the correct precursor. The reaction proceeds via the nucleophilic attack of the electron-rich phenoxide ring on the electrophilic carbon of CO₂.[9]

Experimental Protocol: Kolbe-Schmitt Synthesis of 4-Hydroxybenzoic Acid

This protocol is a representative procedure based on established methodologies.[6]

Materials:

-

Potassium hydroxide (KOH)

-

Phenol

-

Carbon Dioxide (CO₂)

-

Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

-

Water

Procedure:

-

Phenoxide Formation: Carefully prepare potassium phenoxide by reacting phenol with a stoichiometric amount of potassium hydroxide in an appropriate solvent, followed by drying.

-

Carboxylation: Place the dry, powdered potassium phenoxide into a high-pressure autoclave.

-

Seal the reactor and purge it with an inert gas (e.g., nitrogen) before introducing carbon dioxide.

-

Heat the autoclave to 180-250°C and pressurize with CO₂ to 5-10 atm or higher.[6]

-

Maintain these conditions with vigorous stirring for several hours until the reaction is complete, as monitored by appropriate analytical methods (e.g., TLC, HPLC).

-

Work-up: Cool the reactor to room temperature and carefully vent the excess CO₂. Dissolve the solid product (potassium 4-hydroxybenzoate) in hot water.

-

Acidification: While stirring, slowly acidify the aqueous solution with a strong acid (e.g., H₂SO₄) to a pH of approximately 2. This will precipitate the 4-hydroxybenzoic acid.[6]

-

Isolation: Filter the precipitate, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the final product.

Primary Synthesis Pathway: Direct Nitration of 4-Hydroxybenzoic Acid

The most direct and widely documented method for synthesizing this compound is the electrophilic aromatic substitution of 4-hydroxybenzoic acid using nitric acid.[1]

Mechanistic Rationale: The Role of Directing Groups

The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the benzene ring.

-

The hydroxyl (-OH) group is a strongly activating, ortho, para-director.

-

The carboxylic acid (-COOH) group is a deactivating, meta-director.

Since the hydroxyl group is a more powerful activating group, it dictates the position of electrophilic attack. The para position is already occupied by the carboxyl group, so the incoming electrophile (the nitronium ion, NO₂⁺) is directed to one of the two equivalent ortho positions, resulting in the desired 3-nitro product.

Caption: Mechanism of electrophilic nitration of 4-hydroxybenzoic acid.

Critical Parameters and Self-Validating Controls

Achieving high yield and purity requires precise control over reaction conditions to prevent the formation of isomers, polynitrated compounds, and decarboxylation byproducts.[1][4]

-

Temperature: This is arguably the most critical parameter. The reaction is exothermic. Maintaining a temperature range of 20-40°C is essential. Lower temperatures slow the reaction, while higher temperatures significantly increase the rate of side reactions.[1] A self-validating system involves using a cooling bath and monitoring the internal temperature continuously, adding reagents slowly to manage the exotherm.

-

Physical Form of Substrate: Using finely divided 4-hydroxybenzoic acid ensures a larger surface area, promoting a more homogeneous and controlled reaction.[1] A patented method achieves this by precipitating the acid in situ from its salt form just before nitration.[1]

-

Nitric Acid Concentration: A concentration of 25-35% nitric acid is often cited as optimal.[1] Higher concentrations increase reactivity but also the risk of dangerous, uncontrolled reactions and byproduct formation.

-

Catalytic Nitrite: The addition of a catalytic amount of an alkali nitrite (e.g., sodium nitrite) can initiate the reaction at lower temperatures by helping to generate the active nitrating species.[1] The onset of the reaction is often indicated by a slight, controllable temperature rise.

Detailed Experimental Protocol

This protocol is adapted from a patented industrial process, emphasizing safety and purity.[1]

Materials:

-

4-Hydroxybenzoic acid dipotassium salt (or free acid)

-

62% Nitric Acid (HNO₃)

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

Ice bath/chiller

Procedure:

-

Substrate Preparation: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve the 4-hydroxybenzoic acid dipotassium salt in water. Alternatively, create a suspension of finely ground 4-hydroxybenzoic acid in dilute (25-35%) nitric acid.

-

Precipitation (if starting from salt): To the solution of the dipotassium salt, slowly add 62% nitric acid while stirring vigorously in a cooling bath. The 4-hydroxybenzoic acid will precipitate in a finely divided form. Ensure the temperature does not exceed 35°C during this step.[1]

-

Initiation: Once the substrate is suspended, add a small, catalytic amount of sodium nitrite. An exotherm should be observed, indicating the start of nitration.

-

Reaction: Maintain the reaction temperature between 36-38°C using the cooling bath. The reaction is typically complete after the exotherm subsides (approximately 2-3 hours).[1]

-

Quenching and Precipitation: Once the reaction is complete, dilute the mixture by adding it to a larger volume of cold water (e.g., 20°C) to ensure full precipitation of the product.

-

Isolation and Washing: Stir the resulting slurry for an hour, then isolate the solid product by filtration. Wash the filter cake thoroughly with water until the washings are free of nitrate (as tested with an appropriate indicator).

-

Drying: Dry the purified this compound under vacuum. The product obtained by this method is often of high purity, suitable for subsequent reactions without further purification.[1]

Caption: Experimental workflow for the direct nitration of 4-hydroxybenzoic acid.

Alternative Pathway: The Ester Protection Strategy

An alternative approach involves first esterifying the carboxylic acid, then performing the nitration, followed by hydrolysis of the ester back to the carboxylic acid.

Rationale and Comparison

The primary rationale for this multi-step approach is to mitigate the side reactions associated with the free carboxylic acid group, particularly decarboxylation at elevated temperatures.[4] While this method adds two steps to the overall process (esterification and hydrolysis), it can lead to cleaner reactions and potentially higher overall yields, especially if the direct nitration is not well-controlled.[10]

Caption: Logical comparison of direct vs. ester-protection synthesis pathways.

Data Summary: Pathway Comparison

| Parameter | Direct Nitration | Ester Protection Strategy | Rationale / Causality |

| Number of Steps | 1 (Core Synthesis) | 3 (Esterification, Nitration, Hydrolysis) | Ester route is longer but may offer better control. |

| Key Challenge | Decarboxylation, Over-nitration | Incomplete reactions in any of the three steps. | Direct nitration is sensitive to temperature; the ester route distributes complexity.[1][4] |

| Typical Yield | High (with precise control) | High | Both can be high-yielding, but the ester route may be more robust to process deviations.[10] |

| Purity Control | Requires strict temperature control.[1] | Can yield very pure intermediates and final product.[10] | Protecting the carboxyl group prevents one major side reaction pathway. |

| Atom Economy | Higher | Lower | Additional reagents and steps for esterification/hydrolysis reduce overall atom economy. |

Safety and Handling

-

Nitric Acid: Concentrated nitric acid is a strong oxidizing agent and is highly corrosive. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

-

Exothermic Reaction: The nitration reaction is exothermic and can run away if not properly cooled. Never add the nitrating agent all at once. Ensure a cooling bath is in place and functional before starting the reaction.

-

Product Hazards: this compound is classified as a skin and eye irritant and may cause respiratory irritation.[2] Handle the powdered product with appropriate containment and PPE.

Conclusion

The synthesis of this compound is most efficiently achieved through the direct nitration of 4-hydroxybenzoic acid. The success of this method is critically dependent on rigorous control of reaction parameters, particularly temperature and the physical form of the starting material, to prevent side reactions. The detailed protocol based on industrial best practices provides a reliable pathway to a high-purity product.[1] For applications where the absolute highest purity is required and process robustness is favored over step economy, the alternative route via an alkyl ester intermediate offers a valid and effective strategy.[10] Both pathways underscore the principles of electrophilic aromatic substitution and demonstrate the critical interplay between reaction kinetics and thermodynamics in synthetic organic chemistry.

References

-

Wikipedia. Kolbe–Schmitt reaction . Wikipedia. [Link]

-

L.S. College, Muzaffarpur. Kolbe–Schmitt reaction . L.S. College, Muzaffarpur. [Link]

- Google Patents. DE2316495B2 - PROCESS FOR THE PREPARATION OF this compound.

- Google Patents. US3929864A - Process for preparing this compound alkyl esters.

-

BYJU'S. Kolbe Reaction Mechanism . BYJU'S. [Link]

-

Testbook. Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ . Testbook. [Link]

-

YouTube. 2, 3, and 4 hydroxybenzoic acid syntheses . YouTube. [Link]

-

European Patent Office. EP 0206635 B1 - Preparation of 3-amino-4-hydroxybenzoic acids . European Patent Office. [Link]

-

PrepChem.com. Preparation of 3-hydroxy-4-nitrobenzoic acid . PrepChem.com. [Link]

-

National Institutes of Health. This compound . PubChem. [Link]

-

ResearchGate. Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks . ResearchGate. [Link]

-

Filo. Mechanism of 4-Amino-3-hydroxybenzoic Acid Formation . Filo. [Link]

-

IntechOpen. Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis . IntechOpen. [Link]

- Google Patents. CN105669462A - 3-Hydroxyl-4-nitrobenzoic acid and preparation method thereof.

-

International Journal of Pharmaceutical Sciences Review and Research. A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives . [Link]

- Google Patents. US2445242A - Process for producing a 4-amino salicylic acid.

Sources

- 1. DE2316495B2 - PROCESS FOR THE PREPARATION OF this compound - Google Patents [patents.google.com]

- 2. This compound | C7H5NO5 | CID 12033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 616-82-0 [chemicalbook.com]

- 4. data.epo.org [data.epo.org]

- 5. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. byjus.com [byjus.com]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. aakash.ac.in [aakash.ac.in]

- 10. US3929864A - Process for preparing this compound alkyl esters - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 4-Hydroxy-3-nitrobenzoic Acid for Advanced Research and Development

This guide serves as a detailed technical resource for researchers, scientists, and drug development professionals working with 4-Hydroxy-3-nitrobenzoic acid. It moves beyond basic data to provide insights into its synthesis, characterization, applications, and handling, grounded in established scientific literature and safety protocols. The structure is designed to logically flow from fundamental properties to practical applications, ensuring a thorough understanding for its use in a laboratory and developmental setting.

Core Identity and Physicochemical Profile

This compound is a substituted aromatic carboxylic acid that serves as a versatile intermediate in organic synthesis. Its chemical structure, featuring hydroxyl, nitro, and carboxylic acid functional groups, provides multiple reaction sites for building more complex molecules. The official IUPAC name for this compound is This compound .[1][2]

It is also known by several synonyms, including 3-Nitro-4-hydroxybenzoic acid and its CAS Registry Number, 616-82-0.[1][2] A comprehensive summary of its key physicochemical properties is presented below, compiled from authoritative chemical databases.

| Property | Value | Source(s) |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 616-82-0 | NIST WebBook, Sigma-Aldrich[2] |

| Molecular Formula | C₇H₅NO₅ | PubChem, NIST WebBook[1][2] |

| Molecular Weight | 183.12 g/mol | PubChem, Sigma-Aldrich[1] |

| Appearance | Yellow to light brown solid powder | ChemicalBook, Sigma-Aldrich[3] |

| Melting Point | 183-186 °C (lit.) | Sigma-Aldrich |

| Linear Formula | HOC₆H₃(NO₂)CO₂H | Sigma-Aldrich |

| InChI Key | QRYSWXFQLFLJTC-UHFFFAOYSA-N | PubChem, Sigma-Aldrich[1] |

Synthesis Pathway: Nitration of 4-Hydroxybenzoic Acid

The primary and most efficient route for the industrial and laboratory synthesis of this compound is the electrophilic aromatic substitution (nitration) of 4-hydroxybenzoic acid. The hydroxyl and carboxyl groups on the starting material direct the position of the incoming nitro group. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the carboxylic acid is a deactivating, meta-directing group. The powerful activating effect of the hydroxyl group preferentially directs the nitration to the position ortho to it (position 3).

A proven method for achieving high yield and purity involves the careful control of reaction temperature and the concentration of the nitrating agent, nitric acid.[4] Using finely divided 4-hydroxybenzoic acid ensures a greater surface area for the reaction, promoting a more uniform and complete conversion while minimizing side reactions.[4]

Experimental Protocol: High-Purity Synthesis

This protocol is adapted from established industrial methods designed for high yield and purity, minimizing the formation of by-products.[4]

Materials:

-

4-Hydroxybenzoic acid (finely milled)

-

25-35% (w/w) Nitric Acid (HNO₃)

-

Distilled water

-

Ice bath

-

Reaction vessel with stirring capability and temperature control

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, place the reaction vessel in an ice bath to pre-chill.

-

Charge Reagents: Add the 25-35% nitric acid solution to the reaction vessel.

-

Substrate Addition: While vigorously stirring the nitric acid, slowly add the finely divided 4-hydroxybenzoic acid in portions. The slow addition is critical to maintain temperature control.

-

Temperature Control: Maintain the internal reaction temperature between 20°C and 40°C throughout the addition.[4] This temperature range is a crucial parameter; lower temperatures can lead to an impractically slow reaction rate, while higher temperatures increase the risk of decarboxylation and the formation of dinitrated by-products.

-

Reaction Monitoring: After the addition is complete, continue stirring the mixture at 20-40°C until the reaction is complete. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: Once the reaction is complete, the product, which is sparingly soluble under these conditions, will precipitate out of the solution.

-

Filtration and Washing: Isolate the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold distilled water to remove any residual nitric acid and other water-soluble impurities.

-

Drying: Dry the purified yellow-to-brown solid product under a vacuum. The resulting this compound is typically of high purity and can be used directly for subsequent reactions without further purification.[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment of this compound are routinely performed using a combination of spectroscopic and analytical techniques. The data presented here are representative values obtained from public spectral databases.

| Technique | Key Data and Interpretation | Source(s) |

| ¹H NMR | Spectra will show characteristic signals for the three aromatic protons on the benzene ring, as well as exchangeable protons from the hydroxyl and carboxylic acid groups. Full spectra are available for review in databases. | ChemicalBook[5] |

| ¹³C NMR | The spectrum will display seven distinct carbon signals, corresponding to the six carbons of the benzene ring and the carboxyl carbon. | PubChem[1] |

| IR Spectroscopy | Key vibrational bands include a broad O-H stretch from the carboxylic acid and phenol, a C=O stretch (~1700 cm⁻¹), and characteristic N-O stretches for the nitro group (~1530 and 1350 cm⁻¹). | NIST WebBook, ChemicalBook[2][6] |

| Mass Spectrometry (EI) | The molecular ion peak [M]⁺ is observed at m/z 183. Other significant fragments may be observed corresponding to the loss of functional groups. | PubChem, NIST WebBook[1][2] |

Applications in Chemical Synthesis and Drug Discovery

This compound is not typically used as an active pharmaceutical ingredient (API) itself but serves as a crucial building block in the synthesis of a wide range of target molecules. Its functional groups allow for diverse subsequent chemical modifications.

-

Intermediate for Pharmaceuticals: The nitro group can be readily reduced to an amine, yielding 3-Amino-4-hydroxybenzoic acid, a key precursor for various pharmaceuticals and complex heterocyclic systems.[4]

-

Precursor for Dyes and Optical Brighteners: Its aromatic structure and functional groups make it a valuable intermediate in the synthesis of azo dyes and other coloring agents.[4][7]

-

Reagent in Biochemical Assays: It has been utilized as a standard in chymotrypsin assays.[3]

-

Polymer Science: The molecule is a precursor for temperature-resistant plastics and fibers.[4]

Role as a Synthetic Intermediate

Caption: Synthetic utility of this compound.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant. All handling should be performed in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate personal protective equipment (PPE).

GHS Hazard and Precautionary Information

| Classification | Code | Description | Source(s) |

| Hazard Statements | H315 | Causes skin irritation. | PubChem, Sigma-Aldrich[1] |

| H319 | Causes serious eye irritation. | PubChem, Sigma-Aldrich[1] | |

| H335 | May cause respiratory irritation. | PubChem, Sigma-Aldrich[1] | |

| Precautionary Statements | P261 | Avoid breathing dust. | Sigma-Aldrich |

| P280 | Wear protective gloves/eye protection/face protection. | Sigma-Aldrich | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | Sigma-Aldrich | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Sigma-Aldrich |

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: For operations generating significant dust, use a NIOSH-approved respirator (e.g., N95 dust mask).

-

Skin and Body Protection: Lab coat.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.[8]

References

-

This compound. PubChem, National Institutes of Health. [Link]

-

Benzoic acid, 4-hydroxy-3-nitro-, methyl ester. PubChem, National Institutes of Health. [Link]

-

This compound. NIST Chemistry WebBook. [Link]

- Process for preparing this compound alkyl esters.

- PROCESS FOR THE PREPARATION OF this compound.

-

Electronic Supplementary Material (ESI) for RSC Advances. Royal Society of Chemistry. [Link]

-

Preparation of 3-hydroxy-4-nitrobenzoic acid. PrepChem.com. [Link]

-

4-Nitrobenzoic acid. Wikipedia. [Link]

-

Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

- 1. This compound | C7H5NO5 | CID 12033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 616-82-0 [chemicalbook.com]

- 4. DE2316495B2 - PROCESS FOR THE PREPARATION OF this compound - Google Patents [patents.google.com]

- 5. This compound(616-82-0) 1H NMR [m.chemicalbook.com]

- 6. This compound(616-82-0) IR Spectrum [m.chemicalbook.com]

- 7. jocpr.com [jocpr.com]

- 8. fishersci.com [fishersci.com]

4-Hydroxy-3-nitrobenzoic acid molecular weight

An In-Depth Technical Guide to the Molecular Weight and Characterization of 4-Hydroxy-3-nitrobenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of this compound (4H3NBA), a pivotal chemical intermediate in various scientific and industrial domains. The primary focus is the elucidation and verification of its molecular weight, supported by a detailed exploration of its physicochemical properties, synthesis protocols, and analytical characterization methodologies. Tailored for researchers, scientists, and drug development professionals, this document synthesizes theoretical calculations with practical, field-proven experimental workflows. It details step-by-step protocols for synthesis and analysis, explains the causality behind experimental choices, and underscores the compound's application as a precursor in the development of dyes, polymers, and pharmacologically active molecules. All data and protocols are grounded in authoritative sources to ensure scientific integrity and reproducibility.

Core Physicochemical Properties: A Foundation in Molecular Weight

This compound, with the CAS Number 616-82-0, is a substituted aromatic carboxylic acid.[1] Its chemical identity and reactivity are dictated by the interplay of three functional groups on a benzene ring: a carboxyl group (-COOH), a hydroxyl group (-OH), and a nitro group (-NO₂). This specific arrangement governs its utility as a versatile chemical building block.

Molecular Formula and Weight

The molecular formula of this compound is C₇H₅NO₅.[2] Based on this composition, its molecular weight is a fundamental parameter for all stoichiometric calculations in synthesis and quantitative analysis.

-

Average Molecular Weight: 183.12 g/mol .[1][2][3] This value is calculated using the weighted average of the natural abundances of the isotopes of each element. It is the standard value used for macroscopic calculations, such as preparing solutions of a specific molarity.

-

Monoisotopic Mass: 183.01677226 Da.[2] This is the mass of the molecule calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This value is critical for high-resolution mass spectrometry, which can distinguish between molecules with the same nominal mass but different isotopic compositions.

The relationship between the molecular structure, formula, and resulting molecular weight is fundamental to its chemical identity.

Caption: Logical flow from chemical structure to molecular weight.

Summary of Physicochemical Data

For ease of reference, the key quantitative properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 183.12 g/mol | [1][2][4][5] |

| Molecular Formula | C₇H₅NO₅ | [2][4] |

| CAS Number | 616-82-0 | [1] |

| Appearance | Yellow to light brown solid powder | [4][5] |

| Melting Point | 183-186 °C | [1][5] |

| Boiling Point | 316.77 °C (estimated) | [6] |

| Solubility | Slightly soluble in Acetonitrile, DMSO, Methanol | [6] |

| InChIKey | QRYSWXFQLFLJTC-UHFFFAOYSA-N | [1][5] |

Synthesis and Purification: From Precursor to Product

The most common and industrially relevant method for producing this compound is the electrophilic nitration of p-hydroxybenzoic acid.[7] This reaction leverages the activating, ortho-para directing effect of the hydroxyl group to guide the nitro group to the position ortho to it.

Causality in Synthesis: Controlling the Nitration Reaction

The choice of nitrating agent and reaction conditions is critical to maximize yield and purity. Using nitric acid of a specific concentration (e.g., 25-35%) and maintaining a controlled temperature (e.g., 20-40 °C) are deliberate choices to prevent undesirable side reactions such as over-nitration or decarboxylation, which can occur under more aggressive conditions.[7] The use of finely divided starting material ensures a greater surface area for the reaction, leading to a more uniform and complete conversion.[7]

Caption: General workflow for the synthesis of 4H3NBA.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is adapted from established industrial processes and is designed for laboratory-scale synthesis.[7]

-

Preparation: In a reaction vessel equipped with a stirrer and external cooling, prepare a suspension of finely divided p-hydroxybenzoic acid in water.

-

Nitration: While maintaining the temperature between 20-40 °C using a cooling bath, slowly add 25-35% (w/w) nitric acid to the suspension over a period of 1-2 hours with vigorous stirring. The controlled addition is crucial to manage the exothermic nature of the reaction.

-

Reaction Monitoring: After the addition is complete, continue stirring the mixture at the same temperature for an additional 2-3 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Quench the reaction by pouring the mixture into a beaker of crushed ice. The product will precipitate as a yellow solid.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper. This step removes any unreacted nitric acid and other water-soluble impurities.

-

Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Analytical Validation: Confirming Identity, Purity, and Molecular Weight

A multi-technique approach is essential for the unambiguous confirmation of this compound. This self-validating system ensures that the synthesized material meets the required specifications of identity, purity, and correct molecular weight.

Caption: Integrated analytical workflow for compound validation.

Mass Spectrometry: Direct Verification of Molecular Weight

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for confirming the molecular weight and elemental composition.

-

Technique: Electrospray Ionization (ESI) is typically used, often in negative mode, due to the acidic nature of the molecule.

-

Expected Result: In negative mode ESI-MS, the primary ion observed would be the deprotonated molecule [M-H]⁻. For 4H3NBA, this corresponds to a measured m/z value that should match the calculated exact mass of C₇H₄NO₅⁻ (182.0101). A match within a narrow mass tolerance (e.g., < 5 ppm) provides high confidence in the compound's identity.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method is highly effective for this compound.[8]

Experimental Protocol: HPLC Analysis

-

Instrumentation: HPLC system with a UV detector.

-

Stationary Phase: C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile) and acidified water (e.g., with 0.1% phosphoric or formic acid).[8] A typical starting condition could be 50:50 Acetonitrile:Water with 0.1% acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte has strong absorbance, such as 230 nm.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

-

Validation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The method should show a sharp, symmetrical peak for the main component, well-resolved from any impurity peaks.

Applications in Research and Drug Development

The utility of this compound stems from its trifunctional nature, allowing it to serve as a versatile scaffold in organic synthesis.

-

Intermediate for Dyes and Polymers: It is a documented precursor for dyes and temperature-resistant plastics.[7] The nitro and carboxyl groups can be chemically modified to build larger, more complex structures, such as in the synthesis of azo dyes.[9]

-

Pharmaceutical Synthesis: The molecule is a key building block for pharmacologically active compounds. For example, it can be used to synthesize benzimidazole derivatives, a class of compounds with a wide range of biological activities.[5] The nitro group can be readily reduced to an amine, which can then be used in further coupling reactions, making it a critical intermediate in multi-step syntheses.

-

Biochemical Reagents: It has been used as a standard in chymotrypsin assays, highlighting its role in fundamental biochemical research.[4]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

-

Hazard Identification: The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards.[1][2][10]

-

Recommended Handling:

-

Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] For weighing and transferring solid material, a dust mask (e.g., N95) is recommended.[5]

-

Avoid all personal contact with the substance.[11]

-

-

Storage:

Conclusion

This compound is a well-characterized compound whose molecular weight of 183.12 g/mol serves as a cornerstone for its application in synthesis and analysis. Its value to researchers and developers is derived from its predictable reactivity and its role as a versatile intermediate. The robust analytical methodologies outlined in this guide, from mass spectrometry for molecular weight verification to HPLC for purity assessment, provide a framework for ensuring the quality and integrity of this important chemical. Adherence to established synthesis protocols and safety procedures is paramount for its effective and safe utilization in the laboratory and beyond.

References

-

PubChem. Benzoic acid, 4-hydroxy-3-nitro-, methyl ester. National Center for Biotechnology Information.

-

PubChem. This compound. National Center for Biotechnology Information.

-

Sigma-Aldrich. This compound. Merck KGaA.

-

ChemicalBook. This compound.

-

Fisher Scientific. This compound, 98%.

-

ChemicalBook. This compound CAS#: 616-82-0.

-

Apollo Scientific. This compound.

-

Google Patents. DE2316495B2 - PROCESS FOR THE PREPARATION OF this compound.

-

Google Patents. US3929864A - Process for preparing this compound alkyl esters.

-

SIELC Technologies. This compound.

-

Guidechem. How to synthesize 4-Hydroxy-3-NitrobenzalDehyde.

-

Sigma-Aldrich. This compound 98%.

-

Benchchem. An In-Depth Technical Guide to the Synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid.

-

ChemicalBook. This compound - Safety Data Sheet.

-

Chemical Safety. chemical label this compound.

-

ChemicalBook. 3-Hydroxy-4-nitrobenzoic acid synthesis.

-

ChemicalBook. This compound synthesis.

-

NINGBO INNO PHARMCHEM CO.,LTD. Procuring this compound: A Guide for Chemical Buyers.

-

AMI Scientific. This compound TCI Analytical reagent.

-

Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-Methyl-3-nitrobenzoic Acid.

-

Journal of Organic and Pharmaceutical Chemistry. Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules.

-

ChemicalBook. This compound(616-82-0) 1H NMR spectrum.

-

HELIX Chromatography. HPLC Methods for analysis of 4-Hydroxybenzoic acid.

Sources

- 1. 4-羟基-3-硝基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C7H5NO5 | CID 12033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. This compound | 616-82-0 [chemicalbook.com]

- 5. 4-ヒドロキシ-3-ニトロ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound CAS#: 616-82-0 [m.chemicalbook.com]

- 7. DE2316495B2 - PROCESS FOR THE PREPARATION OF this compound - Google Patents [patents.google.com]

- 8. This compound | SIELC Technologies [sielc.com]

- 9. jocpr.com [jocpr.com]

- 10. chemical-label.com [chemical-label.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Introduction: The Significance of a Fundamental Physical Constant

An In-depth Technical Guide to the Melting Point of 4-Hydroxy-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical analysis and drug development, the melting point stands as a critical, albeit fundamental, physical property. It serves as an initial gatekeeper for compound identification and a sensitive indicator of purity. For a given crystalline solid, the temperature at which it transitions to a liquid phase is a distinct characteristic influenced by the strength of its crystal lattice forces. A pure substance typically exhibits a sharp, well-defined melting point, whereas the presence of impurities will invariably lead to a depression and broadening of this melting range.[1][2]

This guide provides a comprehensive examination of the melting point of this compound, a valuable intermediate in the synthesis of pharmaceuticals, dyes, and high-performance polymers.[3] We will delve into its reported physical properties, the theoretical underpinnings that govern its melting behavior, a rigorous experimental protocol for its determination, and the interpretation of the resulting data.

Physicochemical Profile: this compound

A thorough understanding of a molecule's properties begins with its fundamental identity. This compound is a substituted benzoic acid derivative whose functional groups—a hydroxyl (-OH), a nitro (-NO₂), and a carboxylic acid (-COOH)—dictate its chemical behavior and physical characteristics, including its melting point.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| Synonyms | 3-Nitro-4-hydroxybenzoic acid | [4] |

| CAS Number | 616-82-0 | [4][5] |

| Molecular Formula | C₇H₅NO₅ | [4][5] |

| Molecular Weight | 183.12 g/mol | [4][5] |

| SMILES String | C1=CC(=C(C=C1C(=O)O)[O-])O | [4] |

| Appearance | Yellow to light brown powder | [6] |

Reported Melting Point Data

The literature and commercial suppliers report a consistent, yet slightly varied, melting point for this compound. This variation can stem from the purity of the sample and the specific methodology used for determination.

| Melting Point Range (°C) | Purity | Source |

| 183-186 °C | 98% | Sigma-Aldrich[6] |

| 182-184 °C | 98% | Fisher Scientific[7] |

| 182-183 °C | Not specified | European Patent Office[8] |

This narrow range of reported values underscores the compound's identity, with high-purity samples expected to melt consistently within this window.

Theoretical Framework: Factors Governing the Melting Point

The melting point of an organic compound is not an arbitrary number; it is a direct consequence of its molecular structure and the intermolecular forces that bind the molecules together in a solid-state lattice.[9][10]

-

Intermolecular Forces: The energy required to disrupt the crystal lattice and induce melting is proportional to the strength of the intermolecular forces.[9][11] For this compound, these are significant:

-

Hydrogen Bonding: The carboxylic acid and hydroxyl groups are potent hydrogen bond donors and acceptors. This leads to strong, directional interactions between molecules, requiring substantial thermal energy to overcome.[1][12]

-

Dipole-Dipole Interactions: The polar nitro group (NO₂) creates a strong dipole moment in the molecule, leading to electrostatic attractions that further stabilize the crystal lattice.

-

Van der Waals Forces: Present in all molecules, these forces increase with molecular size and surface area, contributing to the overall lattice energy.[9]

-

-

Molecular Packing and Symmetry: Symmetrical molecules tend to pack more efficiently and tightly into a crystal lattice.[10] This dense packing maximizes intermolecular contact, resulting in a more stable crystal that requires a higher temperature to melt.[1] The planar nature of the benzene ring in this compound facilitates efficient stacking.

-

Impurities: The presence of impurities disrupts the uniform crystal lattice, weakening the intermolecular forces.[1] This makes the lattice easier to break apart, resulting in a lower melting point. Furthermore, as the compound melts, the impurities become more concentrated in the remaining solid, causing a gradual melting process over a wider temperature range. This phenomenon is known as melting point depression.[1][2]

-

Polymorphism: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[13] Different polymorphs of the same compound will have different lattice energies and, consequently, different melting points. While specific polymorphs for this compound are not widely reported, it remains a critical consideration when unexpected melting behavior is observed.

Experimental Protocol: Accurate Melting Point Determination

The capillary method is the standard technique recognized by most pharmacopeias for melting point determination.[14][15] Adherence to a precise protocol is essential for obtaining accurate and reproducible results.

Step 1: Sample Preparation

-

Ensure Purity and Dryness: The sample must be free of solvents. If necessary, dry the sample under a vacuum.

-

Create a Fine Powder: The sample must be a fine, homogeneous powder to ensure uniform heat transfer within the capillary tube.[14] Crush any coarse crystals using a mortar and pestle.

Step 2: Capillary Tube Loading

-

Press the open end of a thin-walled capillary tube into the powdered sample, forcing a small amount of material into the tube.

-

Invert the tube and tap it gently on a hard surface to pack the sample tightly into the sealed end.

-

Repeat until a packed column of 2-3 mm in height is achieved.[15] A densely packed sample is crucial for accurate measurement.

Step 3: Measurement

-

Instrument Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

-

Initial Rapid Heating: If the approximate melting point is unknown, perform a rapid determination by heating quickly to establish a rough value.[2]

-

Accurate Determination: For a precise measurement, begin with a new sample. Rapidly heat the block to about 15-20 °C below the expected melting point.

-

Slow Heating Rate: Decrease the heating rate to 1-2 °C per minute.[2] A slow ramp rate is critical to allow the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading.

-

Observation and Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears. This is the beginning of the melting range.

-

Record the temperature (T₂) at which the last solid crystal liquefies. This is the end of the melting range, also known as the clear point.[15]

-

-

Repeatability: Perform at least two careful determinations. Consistent values should be obtained.

Step 4: Mixed Melting Point Technique (for Identity Confirmation)

To confirm that an unknown sample is identical to a known reference standard, a mixed melting point determination is invaluable.

-

Thoroughly mix the unknown sample with an equal amount of the known reference standard.

-

Determine the melting point of this mixture.

-

Interpretation:

Interpreting the Results: A Self-Validating System

The data obtained from a melting point experiment provides immediate feedback on the sample's purity and identity.

| Observation | Interpretation | Actionable Insight |

| Sharp, narrow range (0.5-2 °C) within literature values (e.g., 183-185 °C) | The sample is of high purity. | The material is suitable for use in subsequent applications. Identity is likely correct. |

| Broad, depressed range (e.g., 175-181 °C) | The sample is impure.[2] | The material requires further purification (e.g., recrystallization) before use. |

| Sharp range, but different from literature value | The sample may be a different compound or an uncharacterized polymorph. | Verify identity using other analytical techniques (e.g., NMR, IR spectroscopy). |

| Sample decomposes (darkens, effervesces) before melting | The compound is thermally unstable at its melting point. | Report the decomposition temperature. This is a characteristic property. |

Conclusion

The melting point of this compound, consistently reported in the 182-186 °C range, is a direct reflection of its molecular structure, which is rich in features that promote strong intermolecular forces. Its accurate determination via the capillary method is a fundamental skill for any researcher. By understanding the theoretical principles and adhering to a meticulous experimental protocol, scientists can leverage this simple yet powerful technique to confidently assess the identity and purity of this important chemical intermediate, ensuring the integrity and success of their research and development endeavors.

References

-

Unacademy. (n.d.). Factors Affecting Melting Point: Definition, Examples, Diagrams. Retrieved from [Link]

-

Chemistry For Everyone. (2025, January 31). What Affects Melting Point Of Organic Compounds? YouTube. Retrieved from [Link]

-

Sciencing. (2022, March 24). What Factors Affect Melting Point? Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved from [Link]

-

Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

thinkSRS.com. (n.d.). Melting Point Determination. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzoic acid, 4-hydroxy-3-nitro-, methyl ester. PubChem. Retrieved from [Link]

- Papenfuss, T. (1975). Process for preparing this compound alkyl esters. U.S. Patent No. 3,929,864. Google Patents.

-

Mettler Toledo. (n.d.). What is Melting Point? Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

PrepChem.com. (n.d.). B--Preparation of this compound. Retrieved from [Link]

-

lookchem.com. (n.d.). Cas 619-14-7,3-Hydroxy-4-nitrobenzoic acid. Retrieved from [Link]

-

European Patent Office. (1989). Preparation of 3-amino-4-hydroxybenzoic acids. EP 0206635 B1. Retrieved from [Link]

- Google Patents. (n.d.). DE2316495B2 - PROCESS FOR THE PREPARATION OF this compound.

-

PrepChem.com. (n.d.). Preparation of 3-hydroxy-4-nitrobenzoic acid. Retrieved from [Link]

-

Cheméo. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, May 22). Polymorphism and Conformational Equilibrium of Nitro-Acetophenone in Solid State and under Matrix Conditions. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Hydroxy-3-nitrobenzenesulfonic acid. PubChem. Retrieved from [Link]

Sources

- 1. sciencing.com [sciencing.com]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. DE2316495B2 - PROCESS FOR THE PREPARATION OF this compound - Google Patents [patents.google.com]

- 4. This compound | C7H5NO5 | CID 12033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound | 616-82-0 [chemicalbook.com]